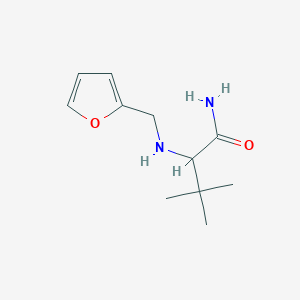
2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide, also known as FMA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of amides and has a molecular weight of 217.28 g/mol. FMA-1 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide has also been found to exert neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders. Additionally, 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide has been found to have analgesic properties and has been studied for its potential use in the treatment of pain.
Advantages and Limitations for Lab Experiments
2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide has also been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one limitation of 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide is its solubility. 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide is only sparingly soluble in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide. One direction is to further investigate the potential therapeutic applications of 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide. 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide has been found to exhibit various biological activities, and further research is needed to determine its potential use in the treatment of various diseases. Additionally, future research could focus on the development of more efficient synthesis methods for 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide and the optimization of its pharmacological properties. Finally, further research is needed to elucidate the exact mechanism of action of 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide and to identify potential drug targets for the compound.
Synthesis Methods
The synthesis of 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide involves the reaction of 2-(furan-2-ylmethylamino)propan-1-ol with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide as a white solid, which can be purified through recrystallization.
Scientific Research Applications
2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. 2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-(furan-2-ylmethylamino)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)9(10(12)14)13-7-8-5-4-6-15-8/h4-6,9,13H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXFPDBJRAEEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-ylmethylamino)-3,3-dimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)


![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)



![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)
![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)